molecular formula C9H6ClNO2 B3066155 7-chloro-2-methyl-3,1-benzoxazin-4-one CAS No. 708-73-6

7-chloro-2-methyl-3,1-benzoxazin-4-one

Cat. No.: B3066155
CAS No.: 708-73-6
M. Wt: 195.6 g/mol
InChI Key: KLQIQAQXHDSJFH-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C9H6ClNO2. It belongs to the class of benzoxazines, which are organic compounds containing a benzene ring fused to an oxazine ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methyl-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chlorosalicylhydroxamic acid with crotonaldehyde in the presence of hydrogen chloride and glacial acetic acid . This reaction leads to the formation of the desired benzoxazinone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted benzoxazinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazinones and amine derivatives, which have different applications in research and industry.

Scientific Research Applications

7-Chloro-2-methyl-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Comparison:

Uniqueness: 7-Chloro-2-methyl-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

7-chloro-2-methyl-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered significant attention due to its diverse biological activities. This compound, like its analogs, exhibits a range of pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory effects. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and agriculture.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8ClNO2\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}_2

This structure features a benzoxazinone core that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazinone derivatives, including this compound, as anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. For instance, research indicates that certain benzoxazinones can inhibit serine proteases involved in cancer progression, thereby exhibiting therapeutic potential against tumors .

Antibacterial and Antifungal Activity

Benzoxazinones have been evaluated for their antibacterial and antifungal properties. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound has also been tested against several fungal pathogens, showing varying degrees of efficacy. For example:

PathogenMinimum Inhibitory Concentration (MIC)% Inhibition at 1000 ppm
Sclerotium rolfsii500 ppm79.6%
Rhizoctonia solaniNo significant inhibition observed0%

These results suggest that while the compound is effective against certain pathogens, its efficacy can vary significantly depending on the organism .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazinones are attributed to their ability to inhibit pro-inflammatory mediators. Studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Serine Protease Inhibition : The compound acts as an inhibitor of serine proteases, which play critical roles in various physiological processes including inflammation and cancer progression .
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and fungal cell membrane integrity, leading to microbial cell death .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
  • Evaluation Against Fungal Pathogens : Another study assessed the antifungal activity against multiple strains of fungi. The results indicated that while some strains were susceptible to treatment at higher concentrations, others showed resistance .

Properties

IUPAC Name

7-chloro-2-methyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQIQAQXHDSJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221060
Record name 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-73-6
Record name 7-Chloro-2-methyl-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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